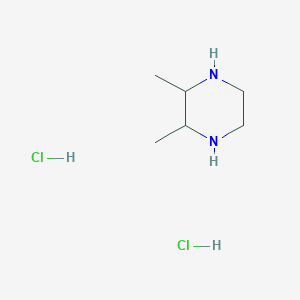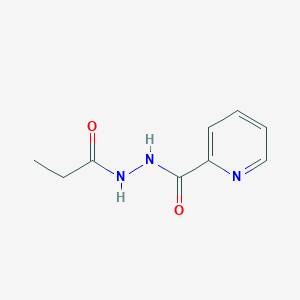![molecular formula C23H19NO7 B12452058 4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12452058.png)
4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{3-[2-(3-METHYLPHENOXY)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID is a complex organic compound that features a combination of phenoxy and acetamido groups
准备方法
The synthesis of 4-{3-[2-(3-METHYLPHENOXY)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid. This intermediate is then reacted with 3-aminophenol to produce 3-[2-(3-methylphenoxy)acetamido]phenol. Finally, this compound undergoes a coupling reaction with 4-bromophthalic anhydride to yield the target compound. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
化学反应分析
4-{3-[2-(3-METHYLPHENOXY)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or acetamido groups, using reagents like alkyl halides or acyl chlorides. These reactions can produce a variety of substituted derivatives.
科学研究应用
4-{3-[2-(3-METHYLPHENOXY)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-{3-[2-(3-METHYLPHENOXY)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and acetamido groups can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.
相似化合物的比较
Similar compounds to 4-{3-[2-(3-METHYLPHENOXY)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID include:
3-methylphenoxyacetic acid: A simpler compound with similar phenoxy functionality.
3-[2-(3-methylphenoxy)acetamido]phenol: An intermediate in the synthesis of the target compound.
4-bromophthalic anhydride: Another intermediate used in the synthesis process.
These compounds share structural similarities but differ in their functional groups and overall complexity, which can influence their chemical reactivity and applications.
属性
分子式 |
C23H19NO7 |
|---|---|
分子量 |
421.4 g/mol |
IUPAC 名称 |
4-[3-[[2-(3-methylphenoxy)acetyl]amino]phenoxy]phthalic acid |
InChI |
InChI=1S/C23H19NO7/c1-14-4-2-6-16(10-14)30-13-21(25)24-15-5-3-7-17(11-15)31-18-8-9-19(22(26)27)20(12-18)23(28)29/h2-12H,13H2,1H3,(H,24,25)(H,26,27)(H,28,29) |
InChI 键 |
QKXPSBYEZBBQJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B12451977.png)
![2-Diethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12451988.png)
![(1R,2S)-2-{[2-(phenoxyacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12451994.png)

![4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}dibenzamide](/img/structure/B12452005.png)
![2-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12452008.png)

![(2E)-3-{[2-(Phenylcarbamoyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12452018.png)

![1-[4-(4-{[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}phenyl)piperazin-1-yl]ethanone](/img/structure/B12452024.png)
![N-(2-hydroxyethyl)-4-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzamide](/img/structure/B12452033.png)
![2-(2,6-dimethylphenoxy)-N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12452039.png)
![N-(2-{(4-methoxyphenyl)[1-(phenylcarbamoyl)cyclohexyl]amino}-2-oxoethyl)benzamide](/img/structure/B12452040.png)
![4-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B12452048.png)
